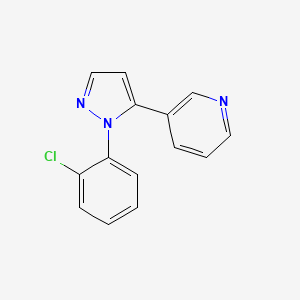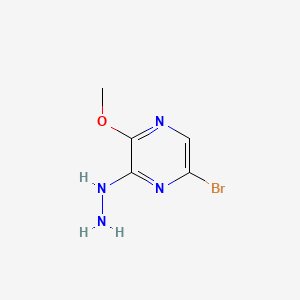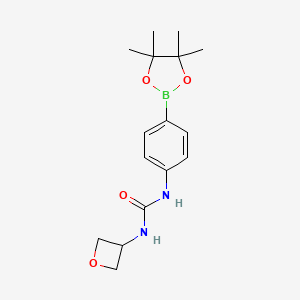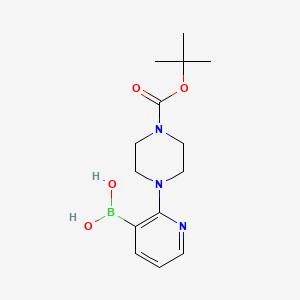![molecular formula C9H8ClN3O2 B571992 Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1224944-77-7](/img/structure/B571992.png)
Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Descripción general
Descripción
Ethyl 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C9H8ClN3O2 and a molecular weight of 225.64 . It is used in the preparation of antitumor pyrazolopyrimidine compounds and their intermediates .
Synthesis Analysis
The synthesis of related compounds involves sequential site-selective cross-coupling reactions . A variety of novel disubstituted 2- (alkynyl, aryl, and arylamine)-6-alkynylpyrazolo[1,5-a]pyrimidine derivatives were prepared from 2,6-dibromopyrazolo[1,5-a]pyrimidine 3 . A palladium-catalyzed reaction under microwave irradiation was also used in the synthesis .Molecular Structure Analysis
The molecular structure of Ethyl 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylate includes a pyrazolo[1,5-a]pyrimidine core with a chlorine atom at the 5-position and an ethyl ester at the 3-position .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include Sonogashira-type coupling reactions with a wide range of terminal alkynes . These reactions proceed smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions .Physical And Chemical Properties Analysis
Ethyl 5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is a solid substance . It has a molecular weight of 225.63 . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Antitumor Agent Development
Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate: is utilized in the synthesis of antitumor pyrazolopyrimidine compounds . These compounds are explored for their potential to inhibit the growth of cancer cells by targeting specific pathways that are crucial for tumor development and progression.
Pharmacophore in Drug Design
The pyrazolopyrimidine scaffold, to which this compound belongs, is recognized as a valuable pharmacophore in medicinal chemistry . It is incorporated into drug designs aimed at treating various diseases, including cancer, inflammation, and viral infections.
PI3K δ Inhibition for Immunomodulation
This compound has been identified as a moderate PI3K δ inhibitor . PI3K δ plays a significant role in the immune system, and its inhibition can lead to immunomodulatory effects, which are beneficial in conditions like autoimmune diseases and allergies.
Chemical Synthesis Intermediate
As a chemical intermediate, Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is used in the synthesis of more complex molecules . Its reactive sites allow for various chemical transformations, making it a versatile building block in organic synthesis.
Safety and Hazards
The compound is classified as harmful and has the GHS07 pictogram . It has hazard statements H302, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propiedades
IUPAC Name |
ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-5-11-13-4-3-7(10)12-8(6)13/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZKVCQDLXBWBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=CN2N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728728 | |
| Record name | Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1224944-77-7 | |
| Record name | Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

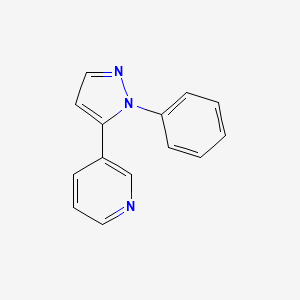
![6-nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B571910.png)

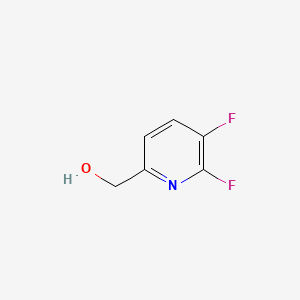
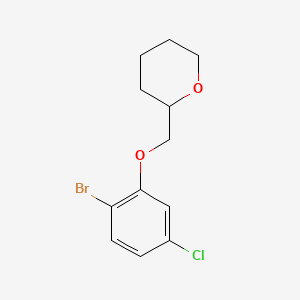
![6-Bromopyrazolo[1,5-a]pyridine](/img/structure/B571917.png)
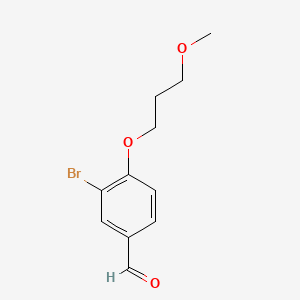
![5,6-Dimethoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B571920.png)
